molecular formula C17H21NO5S B11819973 methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate

methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate

Cat. No.: B11819973
M. Wt: 351.4 g/mol
InChI Key: WWDPVYKBXQOQAG-OWJWWREXSA-N
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Description

(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound with a variety of functional groups, including a benzyloxycarbonyl group, a prop-2-yn-1-yl group, and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate typically involves multiple steps. One common approach is the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, which can yield various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . This reaction is carried out under moderate to excellent yields, providing a promising epoxide-fused skeleton in a single operation with readily accessible starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, sulfonyl-protected β-amino ketones, and various catalysts. Reaction conditions often involve moderate temperatures and the use of visible light as an energy source.

Major Products

Major products formed from these reactions include epoxide-fused 2-methylenepyrrolidines, S-containing pyrroles, and formamides .

Scientific Research Applications

(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action for (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate involves its interaction with molecular targets through its functional groups. For example, the oxidative formylation reaction involves the generation of singlet oxygen and superoxide radicals, which play a crucial role in the reaction pathway .

Properties

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate

InChI

InChI=1S/C17H21NO5S/c1-4-11-18(15(16(19)22-2)10-12-24(3)21)17(20)23-13-14-8-6-5-7-9-14/h1,5-9,15H,10-13H2,2-3H3/t15-,24-/m0/s1

InChI Key

WWDPVYKBXQOQAG-OWJWWREXSA-N

Isomeric SMILES

COC(=O)[C@H](CC[S@@](=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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